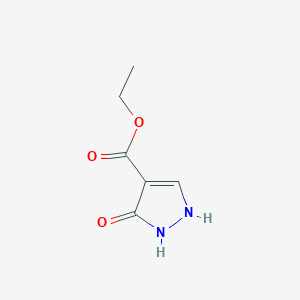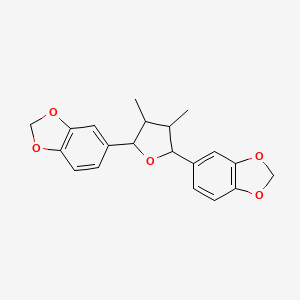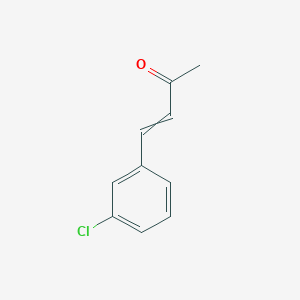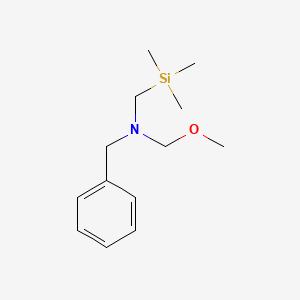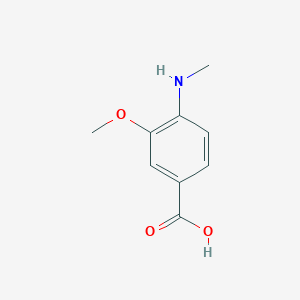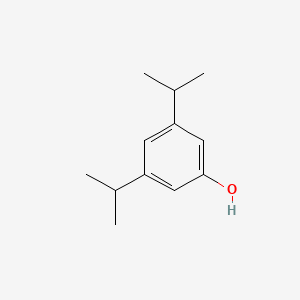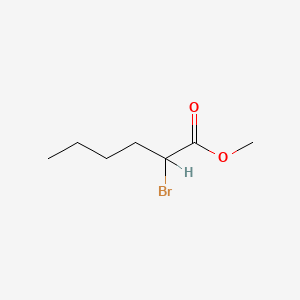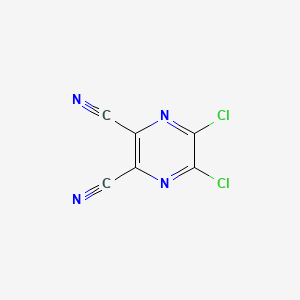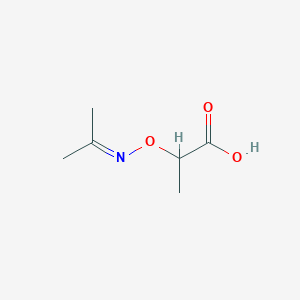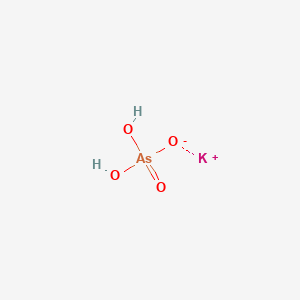
Potassium arsenate
Overview
Description
Potassium arsenate is an inorganic compound with the chemical formula K₃AsO₄. It is a colorless, odorless crystalline powder that is highly soluble in water. This compound is known for its use as a weed killer, pesticide, and fungicide in the agricultural industry due to its ability to interfere with the photosynthesis process in plants, leading to plant death .
Mechanism of Action
. .
Mode of Action
Potassium arsenate’s mode of action is multifaceted. It disrupts antioxidant responses by reacting with thiol groups . It also blocks the tricarboxylic acid (TCA) cycle by reacting with the thiols in vital lipoyl moieties . In the agricultural industry, this compound is known for its ability to interfere with the plant’s photosynthesis process, leading to plant death .
Biochemical Pathways
Arsenic induces metabolic disorders via multiple pathways . It initiates oxidative stress and inflammation, prevents the phosphorylation of Akt, leading to the inhibition of PDK-1/Akt insulin signaling, thereby reducing GLUT4 translocation through the activation of Nrf2 . Arsenic also downregulates mitochondrial deacetylase Sirt3, decreasing the ability of its associated transcription factor, FOXO3a, to bind to the agents that support the genes for manganese superoxide dismutase and PPARg co-activator (PGC)-1a . Furthermore, arsenic alters lipid metabolism by decreasing the presence of 3-hydroxy-e-methylglutaryl-CoA synthase 1 and carnitine O-octanoyl transferase (Crot) and increasing the presence of fatty acid–binding protein-3 mRNA .
Pharmacokinetics
It is known that arsenic is absorbed into the circulation and delivered to target organs where it exerts its toxic effects .
Result of Action
The result of this compound’s action is significant and potentially harmful. It can cause severe health issues if ingested, inhaled, or if it comes into contact with skin . It can also lead to metabolic disorders, oxidative stress, inflammation, and alterations in lipid metabolism .
Action Environment
this compound’s impact on the environment is significant and potentially harmful. When used as a pesticide or herbicide, it can contaminate soil and water bodies, affecting aquatic life and posing a risk to organisms that depend on these habitats . Moreover, plants that absorb this compound can become hazardous if consumed by animals or humans .
Biochemical Analysis
Biochemical Properties
Potassium arsenate interacts with various biomolecules, primarily through its arsenate ion (AsO4^3-). The arsenate ion is structurally similar to the phosphate ion (PO4^3-), allowing it to interact with enzymes and proteins that normally bind to phosphate . This can disrupt normal biochemical reactions, particularly those involving ATP, as arsenate can compete with phosphate during ATP synthesis .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It can cause severe health issues if ingested, inhaled, or if it comes into contact with skin . It can also disrupt photosynthesis in plants, making it an effective weed killer . In humans, chronic exposure to arsenic can lead to diseases such as cancer, cardiovascular disorders, and neurotoxicity .
Molecular Mechanism
The molecular mechanism of this compound’s action primarily involves its interference with phosphate-dependent processes. Arsenate, being chemically similar to phosphate, can substitute for phosphate in many biochemical reactions . This can lead to the production of unstable intermediates that quickly hydrolyze, leading to a loss of energy and disruption of normal cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, arsenate can cause a significant reduction in growth observed after 72-hour exposure . Furthermore, arsenate’s impact on the environment is significant and potentially harmful. When used as a pesticide or herbicide, it can contaminate soil and water bodies, affecting aquatic life and posing a risk to organisms that depend on these habitats .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. The lethal oral dose of sodium arsenite in most species is 1–25 mg/kg. Cats may be more sensitive. In production animals, arsenates are 4–10 times less toxic than arsenites .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its structural similarity to phosphate. It can interfere with the normal functioning of these pathways by substituting for phosphate. This can lead to the disruption of energy production, as arsenate can form unstable intermediates that quickly hydrolyze during ATP synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through phosphate transporters due to its structural similarity to phosphate . This can lead to widespread distribution of arsenate throughout the body, affecting various organs and systems .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytosol of cells, where it can interact with various enzymes and proteins . Its presence in the cytosol allows it to interfere with numerous biochemical reactions, particularly those involving ATP synthesis .
Preparation Methods
Potassium arsenate can be synthesized through the reaction of arsenic acid (H₃AsO₄) with potassium hydroxide (KOH). The neutralization reaction between these substances results in the formation of this compound and water: [ \text{H}_3\text{AsO}_4 + 3\text{KOH} \rightarrow \text{K}_3\text{AsO}_4 + 3\text{H}_2\text{O} ]
In industrial production, the handling of arsenic acid must be done with great caution due to its toxic nature .
Chemical Reactions Analysis
Potassium arsenate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:
Oxidation: this compound can be oxidized by strong oxidizing agents to form potassium meta-arsenate.
Reduction: It can be reduced by reducing agents to form arsenic trioxide.
Substitution: In the presence of silver ions, this compound can form silver arsenate.
Common reagents used in these reactions include hydrogen sulfide, silver ions, and oxidizing agents like potassium permanganate .
Scientific Research Applications
Potassium arsenate has a wide range of applications in scientific research:
Chemistry: It is used as a reference material during the analysis of biological materials for the presence of arsenate.
Biology: It serves as a metabolic inhibitor and toxicity agent in various biological studies.
Medicine: Historically, this compound was used to treat certain diseases like syphilis, but its use has been discontinued due to its high toxicity.
Industry: It is employed in the manufacturing of glass and ceramics, where it acts as a fining agent to remove bubbles and improve the product’s finish
Comparison with Similar Compounds
Potassium arsenate can be compared with other arsenic compounds such as potassium arsenite, lead arsenate, and potassium phosphate.
Potassium Arsenite (KAsO₂): Similar to this compound, it is used as a pesticide but is more toxic.
Lead Arsenate (PbHAsO₄): Used historically as an insecticide, it is less soluble in water compared to this compound.
Potassium Phosphate (K₃PO₄): Unlike this compound, it is non-toxic and widely used as a fertilizer
This compound is unique due to its high solubility in water and its specific use in disrupting photosynthesis in plants.
Properties
IUPAC Name |
potassium;dihydrogen arsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.K/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPLVOGUVQAPNJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)(O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KH2AsO4, AsH2KO4 | |
| Record name | POTASSIUM ARSENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1210 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | potassium dihydrogen arsenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041100 | |
| Record name | Potassium arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.033 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium arsenate appears as a colorless crystalline solid. Soluble in water and denser than water. Toxic by ingestion and inhalation. An irritant., Colorless or white solid; [Merck Index] White crystals or powder; [MSDSonline], COLOURLESS OR WHITE CRYSTALS OR POWDER. | |
| Record name | POTASSIUM ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4291 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium arsenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6781 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | POTASSIUM ARSENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1210 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Sol in 5.5 parts cold water. Very soluble in hot water., Slowly soluble in 1.6 parts glycerol. Insoluble in alcohol., Sol in ammonia, acid, Solubility in water, g/100ml at 6 °C: 19 (good) | |
| Record name | POTASSIUM ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM ARSENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1210 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.8 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.867, 2.9 g/cm³ | |
| Record name | POTASSIUM ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4291 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | POTASSIUM ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM ARSENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1210 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless crystals or white, crystalline mass or powder, COLORLESS TETRAGONAL CRYSTALS | |
CAS No. |
7784-41-0; 76080-77-8, 7784-41-0 | |
| Record name | POTASSIUM ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4291 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid (H3AsO4), potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium dihydrogenarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM ARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55K74GS94Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POTASSIUM ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM ARSENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1210 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
550 °F (USCG, 1999), 288 °C | |
| Record name | POTASSIUM ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4291 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | POTASSIUM ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM ARSENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1210 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


